A-Tetrasaccharide

Description

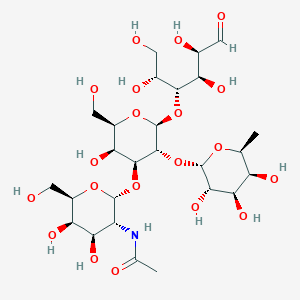

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-[(2R,3S,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO20/c1-7-14(35)19(40)20(41)25(42-7)47-23-22(46-24-13(27-8(2)32)18(39)16(37)11(5-30)43-24)17(38)12(6-31)44-26(23)45-21(10(34)4-29)15(36)9(33)3-28/h3,7,9-26,29-31,33-41H,4-6H2,1-2H3,(H,27,32)/t7-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20-,21+,22-,23+,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJLMAWPOOWMRF-BFJQYDNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)O)CO)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045128 | |

| Record name | A-Tetrasaccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alpha-Tetrasaccharide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59957-92-5 | |

| Record name | O-2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl-(1→3)-O-[6-deoxy-α-L-galactopyranosyl-(1→2)]-O-β-D-galactopyranosyl-(1→4)-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59957-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A-Tetrasaccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-Tetrasaccharide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structural Elucidation and Characterization of Alpha Tetrasaccharides

General Structural Features of Tetrasaccharides

Tetrasaccharides are oligosaccharides composed of four monosaccharide units linked together. Their structural diversity is vast, arising from variations in the constituent monosaccharides, the nature of the linkages between them, and their stereochemistry.

Monosaccharide Composition and Glycosidic Linkages

The identity of the four monosaccharide residues is a fundamental determinant of a tetrasaccharide's properties. These can include common hexoses like glucose, galactose, and mannose, as well as less common sugars such as fucose and N-acetylated monosaccharides like N-acetylglucosamine. For instance, a tetrasaccharide from the exosporium of Bacillus anthracis is composed of a unique combination of 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-α-D-glucopyranose, and three L-rhamnopyranose units. mdpi.com Another example is the tetrasaccharide found in the lipopolysaccharide of Rhizobium leguminosarum bv. trifolii strain 24, which consists of two rhamnose residues, N-acetylquinovosamine (QuiNAc), and 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). nih.gov

Anomeric Configuration (Alpha- vs. Beta-linkages)

The anomeric configuration refers to the stereochemistry at the anomeric carbon, the carbon atom that is part of the hemiacetal or hemiketal group. This configuration can be either alpha (α) or beta (β), depending on the orientation of the substituent relative to a reference atom in the sugar ring. This seemingly subtle difference has profound implications for the three-dimensional structure and biological function of the tetrasaccharide.

For example, both the α- and β-anomers of a tetrasaccharide from B. anthracis have been synthesized and studied. mdpi.com While both forms were found to be potent immunogens, the antibodies raised against the trirhamnoside fragments (lacking the terminal modified glucose) showed a preference for their own anomeric configuration, highlighting the importance of this structural detail in molecular recognition. mdpi.com

Advanced Spectroscopic Methods for Structure Determination

Determining the intricate structure of tetrasaccharides requires a suite of powerful analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a cornerstone of this field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the complete structural elucidation of a tetrasaccharide.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the same for carbon atoms. These initial spectra offer clues about the types of monosaccharides present and their anomeric configurations.

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the network of protons within each monosaccharide ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate the chemical shifts of protons directly with the carbon atoms to which they are attached. This allows for the unambiguous assignment of proton and carbon signals for each residue.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful 2D technique reveals long-range correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly vital for identifying the glycosidic linkages between monosaccharide units.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This provides crucial information about the three-dimensional conformation of the tetrasaccharide and the spatial relationships between different monosaccharide residues.

The precise determination of how the monosaccharide units are connected and in what order is a key challenge in structural analysis. The HMBC experiment is central to this process. By observing correlations between the anomeric proton of one monosaccharide and a carbon atom in the adjacent residue, the specific linkage point can be identified. For example, an HMBC correlation between the anomeric proton (H-1) of a galactose unit and the C-4 of a glucose unit would confirm a (1→4) linkage.

The sequence of monosaccharides can be deduced by systematically piecing together the connectivity information obtained from HMBC and NOESY experiments. For instance, starting from the reducing end of the tetrasaccharide, one can "walk" along the carbohydrate chain, identifying each successive monosaccharide and its linkage to the next.

1D and 2D NMR Techniques (HMQC, HMBC, COSY, NOESY)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elucidating the structure of oligosaccharides like alpha-tetrasaccharides. Several ionization methods are particularly well-suited for carbohydrate analysis.

Fast Atom Bombardment-Mass Spectrometry (FAB-MS)

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique that has been effectively used for the analysis of non-volatile and thermally unstable compounds, including carbohydrates. wikipedia.orgcreative-proteomics.com In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol (B35011), and then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear molecular weight information with relatively low fragmentation. wikipedia.org

FAB-MS has been successfully applied to determine the composition and arrangement of sugars in complex carbohydrate chains. nih.gov For instance, in the analysis of oligosaccharides derived from glycoproteins, FAB-MS of both underivatized and permethylated samples can reveal details about the sugar sequence. nih.gov The use of tandem mass spectrometry (FAB-MS/MS) further enhances structural elucidation by providing predictable fragmentation patterns that carry information on the sequence and branching of the oligosaccharide. tandfonline.com This makes FAB-MS a valuable tool for the sensitive detection and structural characterization of limited quantities of oligosaccharides. tandfonline.com

| Parameter | Description | Source |

| Ionization Method | A beam of high-energy neutral atoms (e.g., Ar, Xe) bombards a sample mixed in a liquid matrix (e.g., glycerol). | wikipedia.org |

| Primary Ions Formed | Primarily [M+H]⁺ (protonated molecule) and [M-H]⁻ (deprotonated molecule). | wikipedia.org |

| Key Advantage | Soft ionization technique suitable for non-volatile, thermally unstable compounds, providing clear molecular weight data. | creative-proteomics.com |

| Application | Determination of sugar composition, arrangement, and sequence in complex carbohydrates. | nih.govtandfonline.com |

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF/TOF) MS

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique widely used for the analysis of large biomolecules, including oligosaccharides. frontiersin.orgnih.gov In MALDI, the analyte is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA), which strongly absorbs laser light at a specific wavelength. mdpi.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules. The resulting ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined by measuring the time it takes for them to travel to the detector.

MALDI-TOF MS is known for its high sensitivity, speed, and tolerance to salts and other contaminants often found in biological samples. nih.govmdpi.com It is particularly advantageous for analyzing complex mixtures and determining the molecular weights of large oligosaccharides. nih.gov Tandem time-of-flight (TOF/TOF) analysis allows for fragmentation of selected parent ions, providing detailed structural information, including sequence and branching patterns. This technique has been instrumental in the characterization of hyaluronan oligosaccharides, ranging from tetrasaccharides to larger structures. oup.com

| Parameter | Description | Source |

| Ionization Method | A pulsed laser desorbs and ionizes an analyte co-crystallized with a matrix (e.g., CHCA). | mdpi.com |

| Mass Analyzer | Time-of-Flight (TOF) analyzer measures the mass-to-charge ratio based on ion flight time. | frontiersin.org |

| Key Advantages | High throughput, sensitivity, and tolerance to contaminants. Suitable for large molecules. | nih.govmdpi.com |

| Application | Rapid microbial identification, characterization of large oligosaccharides, and analysis of complex mixtures. | frontiersin.orgoup.com |

High-Resolution Electrospray Ionization-MS (HR-ESI-MS)

High-Resolution Electrospray Ionization-Mass Spectrometry (HR-ESI-MS) is a versatile and powerful technique for the analysis of polar and charged molecules like oligosaccharides. nih.gov ESI is a very soft ionization method that generates multiply charged ions from a liquid solution, making it suitable for analyzing large and complex molecules. nih.gov When coupled with a high-resolution mass analyzer, such as a Fourier Transform Mass Spectrometer (FTMS), HR-ESI-MS provides extremely accurate mass measurements. nih.gov

This high accuracy allows for the unambiguous determination of the elemental composition of an alpha-tetrasaccharide. researchgate.net HR-ESI-MS is particularly valuable for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions). The technique can be performed in both positive and negative ion modes, providing complementary structural information. tandfonline.com Furthermore, the compatibility of ESI with liquid chromatography (LC) allows for online separation and analysis of complex oligosaccharide mixtures, enhancing the characterization of individual components. nih.gov

| Parameter | Description | Source |

| Ionization Method | A high voltage is applied to a liquid to create an aerosol, generating multiply charged ions. | nih.gov |

| Key Advantage | Very soft ionization, high accuracy mass measurements (with HR analyzers), and compatibility with LC. | nih.govresearchgate.net |

| Application | Accurate mass measurement for elemental composition determination, structural characterization of polar and charged molecules. | nih.govresearcher.life |

| Data Obtained | Precise mass-to-charge ratios, enabling the determination of molecular formulas. | researchgate.net |

Chromatographic and Electrophoretic Techniques for Purification and Analysis

Chromatographic and electrophoretic techniques are essential for the separation and purification of alpha-tetrasaccharides from complex mixtures before their structural elucidation. These methods separate molecules based on their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of carbohydrates. lcms.cz It utilizes a liquid mobile phase to carry the sample through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase.

For alpha-tetrasaccharides, several HPLC modes are employed. Reversed-phase ion-pairing (RPIP)-HPLC, for instance, can be used for the separation of oligosaccharides and can be coupled directly with mass spectrometry for online structural identification. nih.gov High-performance anion-exchange chromatography (HPAEC) is another powerful method for separating carbohydrates, often equipped with a pulsed amperometric detector (PAD) for sensitive detection. wiley.com HPLC allows for the resolution of complex mixtures, such as phosphorylated tetrasaccharides, enabling their isolation and subsequent characterization. researchgate.net

| HPLC Mode | Stationary Phase Principle | Application for Tetrasaccharides | Source |

| Reversed-Phase Ion-Pairing (RPIP)-HPLC | Non-polar stationary phase with ion-pairing reagents in the mobile phase to retain charged analytes. | Separation of GAG-derived oligosaccharides with online ESI-MS detection. | nih.gov |

| High-Performance Anion-Exchange (HPAEC) | Positively charged stationary phase that separates anions based on the strength of their interaction. | Separation and quantification of monosaccharide composition after hydrolysis; resolution of phosphorylated tetrasaccharides. | wiley.comresearchgate.net |

| Size-Exclusion HPLC | Porous particles that separate molecules based on their hydrodynamic volume. | Determination of homogeneity and average molecular weight. | wiley.com |

Ion-Exchange and Size-Exclusion Chromatography

Ion-exchange chromatography (IEC) and size-exclusion chromatography (SEC) are fundamental techniques for the preparative and analytical scale purification of oligosaccharides. fiveable.me

Ion-exchange chromatography separates molecules based on their net charge. fiveable.me For acidic oligosaccharides, anion-exchange chromatography is used, where the molecules bind to a positively charged stationary phase and are eluted by increasing the salt concentration or changing the pH of the mobile phase. nih.gov This method is highly effective for fractionating oligosaccharides based on their degree of sulfation or phosphorylation. nih.govresearchgate.net

Size-exclusion chromatography , also known as gel filtration, separates molecules based on their size in solution. fiveable.me Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores and have a longer retention time. SEC is often used as an initial purification step to separate oligosaccharides from larger or smaller contaminants and to fractionate them into groups of different sizes. oup.comresearchgate.net The combination of ion-exchange and size-exclusion chromatography is a powerful strategy for obtaining highly purified alphthis compound fractions for detailed structural analysis. oup.com

| Technique | Separation Principle | Application for Tetrasaccharides | Source |

| Ion-Exchange Chromatography | Reversible interaction with a charged stationary phase based on the analyte's net charge. | Purification and fractionation based on charge (e.g., number of phosphate (B84403) or sulfate (B86663) groups). | nih.govfiveable.me |

| Size-Exclusion Chromatography | Differential elution from a porous stationary phase based on molecular size (hydrodynamic radius). | Purification based on molecular weight, removal of aggregates, and fractionation by size. | oup.comfiveable.me |

Polyacrylamide Gel Electrophoresis and Capillary Electrophoresis

The separation and analysis of alpha-tetrasaccharides can be effectively achieved using electrophoretic techniques, primarily Polyacrylamide Gel Electrophoresis (PAGE) and Capillary Electrophoresis (CE). These methods separate molecules based on their electrophoretic mobility, which is a function of the molecule's size, shape, and charge. wikipedia.org

Polyacrylamide Gel Electrophoresis (PAGE) separates oligosaccharides primarily based on their molecular size. researchgate.net In this technique, a gel matrix is formed through the polymerization of acrylamide (B121943) and a cross-linker, with the pore size being adjustable by altering the monomer concentration. wikipedia.orgbio-rad.com For tetrasaccharides, high-density, gradient pore gels provide excellent resolution, allowing for the separation of oligosaccharides that differ by even a single monosaccharide unit. researchgate.net The process involves applying the tetrasaccharide sample to the gel and subjecting it to an electric field, causing the molecules to migrate through the pores. Smaller molecules travel further through the gel matrix. wikipedia.org Following separation, the bands can be visualized using specific stains like toluidine blue. researchgate.net This method has been successfully used to resolve heparin-derived oligosaccharides, including tetrasaccharides, into sharp, well-defined bands. researchgate.net

Capillary Electrophoresis (CE) offers a high-resolution, automated alternative for carbohydrate analysis. researchgate.net Due to the neutral charge of most non-sialylated tetrasaccharides, a derivatization step is typically required prior to analysis. doi.org This involves tagging the carbohydrate with a charged, fluorescent label, such as 8-aminopyrene-1,3,6-trisulphonic acid (APTS), which imparts a negative charge for electrophoretic migration and allows for sensitive detection via laser-induced fluorescence (LIF). doi.orgd-nb.info CE is particularly powerful for separating complex mixtures and resolving subtle structural differences, including positional and linkage isomers of tetrasaccharides. researchgate.netd-nb.info For instance, CE has been effectively applied to the in-process analytical control for the production of human milk oligosaccharides like lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT), demonstrating its capability to separate these challenging isomers. d-nb.info Different gel-buffer systems can be employed within the capillary to optimize separation based on the specific characteristics of the tetrasaccharides being analyzed. d-nb.info

Conformational Analysis of Alpha-Tetrasaccharides

Understanding the three-dimensional structure and dynamic behavior of alpha-tetrasaccharides in solution is crucial, as their biological functions are intrinsically linked to their shape. The inherent flexibility of glycosidic linkages makes this a complex task, often precluding the definition of a single static structure. oup.comdiva-portal.org Instead, a combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is employed to describe the ensemble of conformations that the molecule populates.

NMR-Based Conformational Studies (T-ROESY, Trans-glycosidic J-couplings, Residual Dipolar Couplings)

NMR spectroscopy is a uniquely powerful tool for elucidating the solution-state structure of oligosaccharides at an atomic level. oup.com Several specialized NMR experiments are used to gather distinct and complementary conformational constraints.

T-ROESY (Transferred Rotating-Frame Overhauser Effect Spectroscopy): The T-ROESY experiment is a valuable technique for measuring proton-proton cross-relaxation rates, which are then used to calculate interproton distances. acs.orgnih.gov This information is critical for defining the spatial arrangement of monosaccharide units relative to each other. A key advantage of T-ROESY, particularly for flexible molecules like tetrasaccharides, is its ability to suppress spin diffusion (unwanted magnetization transfer through scalar couplings), which can lead to ambiguous results in standard NOESY experiments. acs.org The technique has been successfully used to probe the distinct flexibility of different glycosidic linkages within a single tetrasaccharide molecule. nih.gov

Trans-glycosidic J-couplings: Three-bond scalar coupling constants across the glycosidic linkage (³J), such as ³J(H,C) and ³J(C,C), provide direct information about the dihedral torsion angles (φ and ψ) that define the orientation of the linked monosaccharide residues. acs.orgnih.gov The magnitude of the J-coupling is related to the torsion angle through a Karplus-type equation. acs.org By measuring these couplings, researchers can define the preferred conformation around the glycosidic bond. However, it is important to note that a single J-coupling value can be consistent with multiple possible conformations, and the Karplus curves themselves can be influenced by other structural features like electronegative substituents, necessitating careful and often combined analysis. acs.orgacs.orgnih.gov

Integration with Computational Modeling for Conformation

To translate the experimental NMR data into a comprehensive three-dimensional model, researchers integrate these findings with computational methods, most notably Molecular Dynamics (MD) simulations. nih.govacs.org This synergistic approach provides a dynamic picture of the tetrasaccharide's behavior in solution, which is more representative of its true state than a single, rigid structure. acs.org

In this integrated process, the experimental NMR parameters serve as crucial restraints to guide and validate the computational calculations. nih.gov For example, interproton distances derived from T-ROESY experiments and torsion angles determined from J-couplings are used as constraints in MD simulations. acs.orgnih.gov The simulation generates thousands of potential structures over time, creating a conformational ensemble. This ensemble is then assessed for its agreement with the experimental data. nih.gov

Data Tables

Mentioned Compounds

| Compound Name | Abbreviation / Common Name | Context of Mention |

|---|---|---|

| Alphthis compound | - | Primary subject of the article. |

| Polyacrylamide | - | Core component of the PAGE gel matrix. wikipedia.org |

| 8-aminopyrene-1,3,6-trisulphonic acid | APTS | Fluorescent label used for Capillary Electrophoresis. d-nb.info |

| Lacto-N-tetraose | LNT | Analyzed via Capillary Electrophoresis. d-nb.info |

| Lacto-N-neotetraose | LNnT | Analyzed by CE and its conformation studied by NMR and MD simulations. d-nb.infoacs.org |

| Heparin-derived tetrasaccharide | - | Analyzed by PAGE and its conformation studied by RDCs and MD simulations. researchgate.netscienceopen.comnih.gov |

| Iduronic acid | IdoA | A component of the heparin-derived tetrasaccharide studied. scienceopen.comnih.gov |

| Acarbose (B1664774) | - | A pseudo-tetrasaccharide analyzed by Capillary Electrophoresis. nih.gov |

| Toluidine blue | - | A stain used for visualizing bands in PAGE. researchgate.net |

Summary of Research Findings

| Analytical Technique(s) | Research Finding for Alpha-Tetrasaccharides | Source(s) |

|---|---|---|

| Polyacrylamide Gel Electrophoresis (PAGE) | Provides effective separation and fractionation of tetrasaccharides based on molecular size. | researchgate.net |

| Capillary Electrophoresis (CE) with Fluorescent Labeling | Achieves high-resolution separation of complex mixtures, including positional and linkage isomers like LNT and LNnT. | researchgate.netd-nb.info |

| T-ROESY | Measures interproton distances across glycosidic linkages while minimizing spin-diffusion artifacts, revealing information on conformational flexibility. | acs.orgnih.gov |

| Trans-glycosidic J-couplings | Determines the conformation (torsion angles φ and ψ) of the glycosidic linkages between monosaccharide units. | acs.orgnih.gov |

| Residual Dipolar Couplings (RDCs) | Provides global structural information, defining the overall shape and orientation of the tetrasaccharide in solution. | scienceopen.comnih.govacs.org |

| NMR (RDCs) and Computational Modeling (MD) | Used to study heparin-derived tetrasaccharides, showing the overall molecular shape is not dramatically affected by the ring flexibility of a constituent iduronic acid residue. | scienceopen.comnih.gov |

| NMR (T-ROESY, J-couplings, RDCs) and MD Simulations | Revealed that the tetrasaccharide lacto-N-neotetraose populates two significant conformational states around its β-(1→3)-linkage. | acs.org |

| Integrated NMR and Computational Modeling | Creates a dynamic model (conformational ensemble) of the tetrasaccharide, providing deeper insight than either technique could alone. | nih.govnih.gov |

Synthetic Methodologies for Alpha Tetrasaccharides

The synthesis of alpha-tetrasaccharides, complex carbohydrates composed of four monosaccharide units linked by alpha-glycosidic bonds, is a significant challenge in carbohydrate chemistry. These molecules play crucial roles in various biological processes, making their synthesis a key area of research for developing new therapeutics and biological probes. Both chemical and enzymatic strategies have been developed to construct these intricate structures.

Biological Roles and Mechanistic Insights of Alpha Tetrasaccharides

Fundamental Roles in Glycoconjugate Synthesis and Modulation

The synthesis and breakdown of complex carbohydrates are fundamental processes for creating the vast array of glycoproteins and glycolipids that adorn cell surfaces and are secreted by cells. Alpha-tetrasaccharides are central to these pathways, acting both as structural models and as substrates for the enzymes that govern glycoconjugate assembly and disassembly.

Model for Glycosylation Reactions to Form Glycoproteins and Glycolipids

Alpha-tetrasaccharides serve as critical model compounds for investigating glycosylation reactions, the enzymatic process of attaching glycans to proteins and lipids. The synthesis of these complex molecules often involves a step-by-step assembly of monosaccharide units. For example, the synthesis of the tetrasaccharide repeating unit of E. coli O40's lipopolysaccharide has been achieved using a convergent [2+2] block strategy, where two disaccharide units are coupled together. beilstein-journals.org Similarly, the tetrasaccharide fragment of the natural product Arugomycin, which consists of four α-linked residues, was constructed using a dehydrative glycosylation method. acs.org These synthetic achievements provide valuable models for understanding how complex glycans are assembled in nature and allow researchers to study the specific roles of these structures. beilstein-journals.orgacs.org

Furthermore, the study of how these tetrasaccharides are built, whether through chemical synthesis or enzymatic processes, provides insight into the formation of glycoconjugates. rsc.orgacs.org For instance, the creation of the tetrasaccharide repeating units of Vibrio vulnificus capsular polysaccharides involved the challenging assembly of a 3,4-branched trisaccharide donor, highlighting the complexity of these reactions. acs.org

Interaction with Glycosyltransferases and Glycosidases

The structure and function of glycoconjugates are dynamically regulated by the opposing actions of glycosyltransferases and glycosidases. Alpha-tetrasaccharides are key players in this regulation, acting as substrates and inhibitors for these enzymes.

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. sigmaaldrich.comdiva-portal.org The biosynthesis of the common proteoglycan linkage region involves the sequential action of four specific glycosyltransferases to assemble a tetrasaccharide (GlcA-β(1→3)-Gal-β(1→3)-Gal-β(1→4)-Xyl-β(1→O)-Ser). nih.gov The enzymes involved, such as β4GalT7 and β3GalT6, meticulously build the tetrasaccharide linker step-by-step. nih.govoup.com Studies on these enzymes, including their expression and purification, are crucial for producing synthetic glycopeptides that mimic natural structures and can be used to investigate subsequent glycosylation steps. oup.com Glycosyltransferases often exhibit specificity for both the donor and acceptor substrates, but some can display a degree of promiscuity, allowing for the synthesis of a diverse range of glycans. sigmaaldrich.com

Glycosidases , conversely, are enzymes that cleave glycosidic bonds. wikipedia.org Alpha-glucosidase inhibitors, such as the pseudo-tetrasaccharide acarbose (B1664774), act as a prime example of how tetrasaccharide-like molecules can interact with and modulate glycosidase activity. drugbank.comwikipedia.org Acarbose competitively and reversibly inhibits intestinal alpha-glucosidases (like sucrase, maltase, and glucoamylase) and pancreatic alpha-amylase. drugbank.comnih.gov By mimicking the structure of natural carbohydrate substrates, acarbose binds to the active site of these enzymes, delaying the digestion of complex carbohydrates and the subsequent absorption of glucose. patsnap.comijbcp.com This inhibitory mechanism is crucial for its therapeutic use. drugbank.comwikipedia.org Some glycosidases are also involved in cell recognition; for example, α-mannosidase activity on the surface of fibroblasts is thought to play a role in cell adhesion, a process that can be inhibited by mannose tetrasaccharides. nih.gov

Glycosylation and Deglycosylation Pathways

Alpha-tetrasaccharides are intermediates and products within the complex pathways of glycosylation and deglycosylation that control the lifecycle of glycoproteins.

Glycosylation pathways build complex glycans on proteins. In N-linked glycosylation, a large oligosaccharide precursor (Glc3Man9GlcNAc2) is first assembled on a lipid carrier (dolichol phosphate) and then transferred to the nascent polypeptide chain in the endoplasmic reticulum (ER). nih.gov This structure is then trimmed and modified as the protein moves through the ER and Golgi apparatus. nih.gov O-linked glycosylation, such as O-mannosylation, is also initiated in the ER and can be extended to form tetrasaccharides like NeuAc-α2–3Gal-β1–4GlcNAc-β1–2Man-α-O-S/T. nih.gov The presence of one glycan can influence the addition of another; for instance, O-mannosylation on α-dystroglycan affects the subsequent addition of GalNAc. nih.gov

Deglycosylation is the process of removing glycans. In the ER, free oligosaccharides can be generated from lipid-linked precursors or from misfolded glycoproteins that are targeted for degradation. oup.com For example, in cells treated with glucosidase inhibitors, triglucosylated oligosaccharides can be cleaved by a Golgi endomannosidase to generate a tetrasaccharide. oup.com This highlights the intricate processing and quality control mechanisms that involve specific cleavage events, generating defined oligosaccharide structures like tetrasaccharides.

Cellular Communication and Recognition Processes

The surfaces of cells are decorated with a dense layer of glycans, collectively known as the glycocalyx. This carbohydrate coat is a primary interface for cell-to-cell interactions, communication with the extracellular matrix, and recognition of signaling molecules. Alpha-tetrasaccharides, as specific components of this layer, play a critical role in these recognition events. libretexts.org

Role in Cell-Cell Recognition and Signaling Pathways

Alpha-tetrasaccharides act as informational codes, mediating specific recognition events between cells. libretexts.org One of the most well-studied examples is the sialyl-Lewisx (sLex) tetrasaccharide. This structure is recognized by a class of cell adhesion proteins called selectins, which are crucial for the trafficking of leukocytes (white blood cells) to sites of inflammation. libretexts.org The interaction between selectins on endothelial cells and sLex on leukocytes facilitates the initial tethering and rolling of these immune cells along the blood vessel wall, a critical step before they can exit into the tissue. libretexts.org

Tetrasaccharides are also involved in modulating key signaling pathways. For example, the O-fucosylation of the Notch receptor can be extended to form a specific tetrasaccharide (SA-α2,6-Gal-β1,4-GlcNAc-β1,3-Fuc-α1-O-Ser). nih.gov The presence of this tetrasaccharide significantly influences Notch signaling, enhancing its interaction with the Delta ligand while inhibiting interaction with the Jagged ligand. wikipedia.org Another example is the tetrasaccharide stachyose, which has been shown to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway and to modulate gut health by activating the PPARγ signaling pathway. nih.govresearchgate.net Furthermore, a synthetic chondroitin (B13769445) sulfate-E tetrasaccharide has been shown to activate phospholipase C signaling pathways. researchgate.net

Interactions with Cell Surface Receptors

The biological functions of alpha-tetrasaccharides are often mediated through their binding to specific cell surface receptors, particularly a class of carbohydrate-binding proteins known as lectins. libretexts.org

For instance, the tetrasaccharide portion of the major exosporium protein (BclA) from Bacillus anthracis is a target for the immune system and can be recognized by antibodies. mdpi.com Similarly, the tetrasaccharide repeating unit of the capsular polysaccharide from Neisseria meningitidis serogroup X is being explored for the development of glycoconjugate vaccines, which rely on receptor recognition by immune cells. rsc.org

Hyaluronic acid (HA), a glycosaminoglycan, can be broken down into smaller fragments, including tetrasaccharides. These fragments can have biological activities distinct from the high molecular weight polymer. Specifically, tetrasaccharide fragments of HA have been shown to be inflammatory, potentially acting through Toll-like receptor 4 (TLR4). taylorandfrancis.com In another context, heparin tetrasaccharides can inhibit the interaction between the chemokine CCL5 and its receptor CCR1, a key interaction for directing leukocyte migration. nih.gov This inhibition is highly dependent on the specific sulfation pattern of the tetrasaccharide, which dictates how it binds to the chemokine and blocks its receptor-binding site. nih.gov The lectin chaperones calnexin (B1179193) and calreticulin, located in the endoplasmic reticulum, recognize a specific monoglucosylated tetrasaccharide on newly synthesized glycoproteins as part of the quality control process for protein folding. researchgate.net

Table 1: Examples of Alpha-Tetrasaccharide Interactions and Biological Roles

| Alphthis compound Example | Interacting Partner(s) | Biological Process/Role | Reference(s) |

|---|---|---|---|

| Sialyl-Lewisx (sLex) | Selectins (e.g., E-selectin, P-selectin) | Cell-cell adhesion; leukocyte rolling and recruitment during inflammation. | libretexts.orgrsc.org |

| Acarbose (Pseudo-tetrasaccharide) | α-Glucosidases, Pancreatic α-amylase | Inhibition of carbohydrate digestion and glucose absorption. | drugbank.comwikipedia.orgnih.gov |

| Notch Receptor Tetrasaccharide (SA-Gal-GlcNAc-Fuc) | Delta and Jagged ligands | Modulation of Notch signaling pathway, influencing cell fate decisions. | nih.govwikipedia.org |

| Stachyose | TLR4, PPARγ, Gut Microbiota | Anti-inflammatory signaling, modulation of gut microbiota and related signaling pathways. | nih.govresearchgate.netfrontiersin.org |

| Heparin Tetrasaccharide Fragments | Chemokine CCL5, CCR1 Receptor | Inhibition of chemokine-receptor interaction, modulating immune cell migration. | nih.gov |

| Glcα1-3Manα1-2Manα1-2Man | Calnexin, Calreticulin | Protein quality control and folding in the endoplasmic reticulum. | diva-portal.orgresearchgate.net |

| Bacillus anthracis exosporium tetrasaccharide | Antibodies (Immune system receptors) | Antigenic recognition in vaccine development and diagnostics. | mdpi.com |

Table 2: List of Compound Names

| Compound Name |

|---|

| Acarbose |

| Alphthis compound |

| Anthrose (B1140155) |

| Arugomycin |

| Butyrate |

| Chondroitin Sulfate (B86663) |

| Chondroitin sulfate-E |

| Dextran sulfate sodium |

| Di-N-acetylbacillosamine (diNAcBac) |

| Dolichol phosphate (B84403) |

| Fructose |

| Fucose |

| Galactosamine |

| Galactose |

| Glucosamine |

| Glucose |

| Glucuronic acid |

| Heparan sulfate |

| Hyaluronic acid |

| Lactose (B1674315) |

| Mannose |

| Raffinose |

| Sialic acid |

| Sialyl-Lewisx |

| Stachyose |

| Sucrose |

Modulation of Immune Responses through Glycan Recognition

Alpha-tetrasaccharides can play a significant role in modulating the immune system through processes of glycan recognition. nih.govmdpi.com Glycans and the proteins that bind them are fundamental to the interactions between immune cells. nih.gov The immune system uses glycan-binding proteins (lectins) to recognize specific carbohydrate structures, or epitopes, which allows it to distinguish between the body's own cells ("self"), microbial invaders ("non-self"), and altered cells like those in tumors ("modified self"). mdpi.com

Research into alpha-tetrasaccharides from different biological sources highlights their immunomodulatory potential. An alphthis compound found on the exosporium of Bacillus anthracis has been shown to be a potent immunogen, capable of eliciting a strong antibody response. mdpi.com Studies on its immunogenicity revealed that the immune response is primarily driven by the terminal anthrose sugar, and the conjugated glycan is highly immunogenic even without an adjuvant. mdpi.com In the context of human milk oligosaccharides (HMOs), alphthis compound (A-tetra) is believed to exert immunomodulatory effects. These effects may include promoting the integrity of the gut barrier, influencing the production of cytokines, and serving as a prebiotic to encourage the growth of beneficial gut bacteria, which indirectly supports immune function. This suggests that A-tetra may contribute to the protective effects observed in breastfed infants, such as a lower incidence of gastrointestinal infections. The mechanism involves the interaction of the tetrasaccharide with specific molecular targets, modulating biological pathways essential for immune function.

Specific Biological Contexts of Alpha-Tetrasaccharides

Alphthis compound (A-tetra) is a specific human milk oligosaccharide (HMO) whose presence is determined by maternal genetics. nih.gov It is found in detectable levels only in the milk of mothers with blood type A. nih.govnestlenutrition-institute.org Consequently, its presence in human milk samples is binary—either present (A-tetra+) or absent (A-tetra-). In one study of Chinese women, A-tetra was detected in approximately 14.6% of milk samples, which correlates with the prevalence of blood type A in that population. nih.gov Unlike many other HMOs that decrease in concentration over the course of lactation, the levels of A-tetra have been observed to remain relatively constant or even increase with infant age. nih.govmims.com

The presence of A-tetra in human milk appears to enhance the cognitive benefits associated with other sialylated HMOs, particularly 3'-Sialyllactose (3'-SL). nestlenutrition-institute.orgnih.gov Research has identified a significant positive association between the concentration of 3'-SL in breast milk and higher cognitive scores in infants, but this link was observed specifically in the subgroup of infants who received milk containing A-tetra (A-tetra+). nestlenutrition-institute.orglayerorigin.comtandfonline.comwiley.com In a study involving mother-infant pairs, no significant association between HMOs and cognitive development was found when all participants were analyzed as a single group. nih.gov However, when the infants were stratified based on the presence or absence of A-tetra in their mother's milk, a clear relationship emerged. nih.govnestlenutrition-institute.org

Table 1: Research Findings on the Association between 3'-Sialyllactose (3'-SL) and Infant Cognitive Scores, Stratified by A-tetra Presence

| Group | Association Studied | Key Finding | Statistical Significance (p-value) |

| A-tetra+ | 3'-SL and Early Learning Composite Score | Positive Association | 0.002 |

| A-tetra+ | 3'-SL and Receptive Language Score | Positive Association | 0.015 |

| A-tetra+ | 3'-SL and Expressive Language Score | Positive Association | 0.048 |

| A-tetra- | 3'-SL and All Cognitive Scores | No Significant Association | Not Applicable |

| Combined | 3'-SL and All Cognitive Scores | No Significant Association | Not Applicable |

Data sourced from Cho et al. (2021). nih.gov

In a different biological context, a specific tetrasaccharide serves as a universal linkage region for attaching heparan sulfate (HS) and chondroitin sulfate (CS) glycosaminoglycan (GAG) chains to core proteins, forming proteoglycans. openbiochemistryjournal.comoup.comresearchgate.net This common linkage structure is composed of a xylose, two galactose residues, and a glucuronic acid, with the sequence GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser. openbiochemistryjournal.comresearchgate.net The synthesis begins with the attachment of a xylose residue to a specific serine (Ser) on the core protein. nih.govsigmaaldrich.com This initial step is followed by the sequential addition of the two galactose (Gal) units and is completed by the addition of a glucuronic acid (GlcA) residue. openbiochemistryjournal.comsigmaaldrich.com This assembly occurs in a cellular compartment between the endoplasmic reticulum and the Golgi apparatus. openbiochemistryjournal.com

The GAG linkage tetrasaccharide represents a critical bifurcation point in the biosynthetic pathway, determining whether a heparan sulfate or a chondroitin sulfate chain will be assembled. nih.govsigmaaldrich.com The fate of the elongating GAG chain is decided by the fifth sugar molecule added to the linker. oup.comresearchgate.net

Heparan Sulfate (HS) Assembly: If the next sugar added is an N-acetylglucosamine (GlcNAc), the biosynthesis pathway is directed toward the formation of heparan sulfate. oup.comresearchgate.netmdpi.com This reaction is catalyzed by enzymes such as exostosin-like 2 or 3 (EXTL2 or EXTL3). frontiersin.org Following this initiating step, the HS chain is polymerized by the alternating addition of glucuronic acid and N-acetylglucosamine residues. sigmaaldrich.com

Chondroitin Sulfate (CS) Assembly: Conversely, if an N-acetylgalactosamine (GalNAc) is added to the linkage tetrasaccharide, the chain is committed to becoming chondroitin sulfate. oup.comresearchgate.netnih.gov This step is mediated by enzymes like CS N-acetylgalactosaminyltransferases (CSGalNAcT-1 or CSGalNAcT-2). researchgate.netgenome.jp The CS chain is then elongated by the polymerization of repeating disaccharide units of glucuronic acid and N-acetylgalactosamine. openbiochemistryjournal.comgenome.jp

This divergent step ensures the correct assembly of different classes of proteoglycans, which are vital components of the extracellular matrix and cell surfaces, playing crucial roles in various biological processes. openbiochemistryjournal.comoup.com

Table 2: The Glycosaminoglycan (GAG) Linkage Tetrasaccharide as a Biosynthetic Branch Point

| Step | Sugar Added | Enzyme Family | Resulting Structure | Pathway Commitment |

| 1 | Xylose (Xyl) | Xylosyltransferase | Xyl-Ser | GAG Initiation |

| 2 | Galactose (Gal) | Galactosyltransferase I | Gal-Xyl-Ser | Linker Elongation |

| 3 | Galactose (Gal) | Galactosyltransferase II | Gal-Gal-Xyl-Ser | Linker Elongation |

| 4 | Glucuronic Acid (GlcA) | Glucuronyltransferase I | GlcA-Gal-Gal-Xyl-Ser | Completed Linkage Tetrasaccharide |

| 5a | N-acetylglucosamine (GlcNAc) | EXTL2 / EXTL3 | GlcNAc-GlcA-Gal-Gal-Xyl-Ser | Heparan Sulfate |

| 5b | N-acetylgalactosamine (GalNAc) | CSGalNAcT-1 / CSGalNAcT-2 | GalNAc-GlcA-Gal-Gal-Xyl-Ser | Chondroitin Sulfate |

Information synthesized from multiple sources. openbiochemistryjournal.comoup.comresearchgate.netsigmaaldrich.comfrontiersin.org

Glycosaminoglycan (GAG) Linkage Tetrasaccharides

Regulation of Cell Communication, Development, and Homeostasis

Alpha-tetrasaccharides play a crucial role in the intricate processes of cell-to-cell communication, organismal development, and the maintenance of physiological balance, or homeostasis. Their structural complexity allows them to act as specific recognition molecules on the cell surface, mediating a wide array of biological events.

These complex carbohydrates are fundamental to cell signaling. Their unique structures can be recognized by specific receptors on other cells, initiating signaling cascades that influence various cellular activities. This form of communication is vital for the coordinated function of tissues and organs.

In the context of development, certain alpha-tetrasaccharides are essential. For instance, the Sialyl Lewis X tetrasaccharide is involved in the initial stages of embryogenesis. It also plays a role in processes such as the attraction of sperm to the egg during fertilization. wikipedia.orgnih.gov

The maintenance of homeostasis is also influenced by alpha-tetrasaccharides. For example, specific heparan sulfate tetrasaccharides are involved in regulating the inflammatory response and maintaining the integrity of the vascular system. frontiersin.org The presence of certain tetrasaccharides in human milk has been linked to improved cognitive development in infants, highlighting their importance from the earliest stages of life.

The interaction between the SIRPα and CD47 is crucial for tissue homeostasis. nih.gov The CS and DS proteoglycan motifs also regulate neural tissue homeostasis and repair. nih.gov The regulation of leukocyte homeostasis in circulation is initiated by the interaction between lectin-type receptors and their glycoconjugate ligands on leukocytes and endothelial cells. oup.com Sialyl-Lewis x, a tetrasaccharide structure, is recognized by L-selectin on leukocytes and P- or E-selectins on endothelial cells. oup.com

Antigenic Tetrasaccharides in Pathogen Glycoproteins

Many pathogenic microorganisms utilize alpha-tetrasaccharides as key components of their surface glycoproteins, where they often function as antigens. These antigenic tetrasaccharides can elicit an immune response in the host and are central to the pathogen's ability to interact with and evade the host's immune system.

Bacillus anthracis Exosporium Glycoprotein (B1211001) Tetrasaccharides

The spore of Bacillus anthracis, the causative agent of anthrax, is enveloped by a layer called the exosporium. nih.gov A major component of this layer is the highly immunogenic glycoprotein BclA. mdpi.comrki.de This protein is adorned with multiple copies of a specific O-linked tetrasaccharide. nih.govmdpi.com

This tetrasaccharide has a unique structure, containing a novel sugar called anthrose (2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-α-d-glucopyranose) at its terminus, linked to three rhamnose residues. mdpi.comoup.com The full structure is 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-α-d-glucopyranosyl-(1→3)-α-l-rhamnopyranosyl-(1→3)-α-l-rhamnopyranosyl-(1→2)-l-rhamnopyranose. mdpi.com The presence of anthrose appears to be specific to B. anthracis spores, making this tetrasaccharide a key biomarker for the detection of this pathogen. nih.govrki.deacs.org The immunodominant nature of the anthrose residue has been a focus of research for the development of diagnostics and potential vaccines. mdpi.com

Vibrio vulnificus Capsular Polysaccharide Haptens

Vibrio vulnificus is a pathogenic bacterium that can cause severe infections in humans. nih.govnih.gov The capsular polysaccharides (CPS) of this bacterium are major virulence factors and contain unique sugar compositions, making them targets for vaccine development. nih.govnih.gov The CPS of two predominant virulent strains, MO6-24 and BO62316, are composed of repeating tetrasaccharide units. nih.govacs.org

These tetrasaccharides function as haptens, meaning they can elicit an immune response when attached to a carrier protein. nih.govnih.gov The synthesis of these complex tetrasaccharide repeating units has been a significant achievement, enabling the development of glycoconjugate vaccines. nih.govnih.gov Preliminary studies in mice with synthetic tetrasaccharide-protein conjugates have shown they can induce a strong, T-cell-dependent immune response. nih.govnih.gov

The tetrasaccharide repeating unit of the capsular polysaccharide of Vibrio vulnificus BO62316 is α-D-FucpNAc-(1->3)-[α-L-RhapNAc-(1->4)]-α-D-GalpNAcA-(1->4)-D-GalpA. zfin.org

Escherichia coli O-Antigen Tetrasaccharides

The O-antigen is a component of the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria like Escherichia coli. mdpi.com The structure of the O-antigen is highly variable and forms the basis for the serological classification of these bacteria. mdpi.com In many strains of E. coli, the O-antigen is composed of repeating tetrasaccharide units.

For example, the O-antigen of E. coli O86 contains a tetrasaccharide that mimics the human blood group B antigen. acs.org This structural similarity has implications for the host's immune response. The biosynthesis of this O-antigen has been studied, and the glycosyltransferases involved have been identified. acs.org In another example, the O-antigen of the E. coli O69 strain is also a tetrasaccharide repeating unit. rsc.org The synthesis of this tetrasaccharide has been achieved for conformational analysis. rsc.org The O-antigen of E. coli O77 is another example of a tetrasaccharide repeating unit. cdnsciencepub.com

The structure of the O-antigen from a novel E. coli serogroup, SD2019180, was identified as a tetrasaccharide biological repeating unit: → 2)-[β-d-GlcpA-(1 → 4)]-[α-d-Galp-(1 → 3)]-α-l-Fucp-(1 → 3)-α-d-GlcpNAc-(1 →. mdpi.com

Streptococcus dysgalactiae Polysaccharide Repeating Units

Streptococcus dysgalactiae is a bacterium that can cause infections in both animals and humans. acs.org The cell envelope of this bacterium contains a rhamnose-rich polysaccharide with a repeating tetrasaccharide unit. acs.orgnih.gov A stereocontrolled synthesis of an aminooxy derivative of this tetrasaccharide has been reported. acs.orgnih.gov This synthetic tetrasaccharide was then conjugated to an immunogenic protein, PS A1, to create a semisynthetic immunogen construct. acs.orgnih.gov This work represents a step towards developing a conjugate vaccine targeting S. dysgalactiae. nih.gov

Sialyl Lewis X (sLeX) Tetrasaccharide in Cell Biology

Sialyl Lewis X (sLeX), also known as CD15s, is a crucial tetrasaccharide with the systematic name 5-acetylneuraminyl-(2-3)-galactosyl-(1-4)-(fucopyranosyl-(1-3))-N-acetylglucosamine (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAcβ). wikipedia.org It is commonly found attached to O-glycans on the surface of cells and plays a vital role in a multitude of cell-to-cell recognition processes. wikipedia.org

Key Biological Functions:

Inflammatory Response: sLeX is a key player in the inflammatory response. wikipedia.org It is recognized by selectin proteins on the surface of endothelial cells and leukocytes, mediating the initial tethering and rolling of leukocytes on the blood vessel wall at sites of inflammation. This process is a critical step for the extravasation of leukocytes to combat infection.

Cell-to-Cell Recognition: sLeX is integral to various cell-to-cell recognition events, including the interaction between sperm and egg during fertilization. wikipedia.orgnih.gov

Cancer Biology: The expression of sLeX is often upregulated on the surface of cancer cells. explorationpub.com This overexpression is associated with tumor metastasis, as it facilitates the adhesion of circulating tumor cells to the endothelium, promoting their extravasation and the formation of secondary tumors. nih.gov Consequently, sLeX is considered a tumor-associated antigen and a potential biomarker for certain cancers, such as pancreatic cancer. explorationpub.comexplorationpub.com

Viral Infections: sLeX can also play a role in viral infections. For instance, some coronaviruses may utilize sLeX as a receptor to attach to and infect human respiratory tract cells. explorationpub.com

The biological significance of sLeX has made it a target for therapeutic intervention. explorationpub.com Researchers are exploring ways to inhibit the interactions between sLeX and selectins to potentially treat inflammatory diseases and prevent cancer metastasis.

Roles in Fertilization and Embryo Development

Glycosidic Acid Tetrasaccharide from Ipomoea stans

The plant Ipomoea stans is a source of unique tetrasaccharide-based resin glycosides. mdpi.com Research has led to the isolation and characterization of several such compounds, including stansin 6 and stansinic acid I. mdpi.com These compounds share a common oligosaccharide core but differ in their aglycone moiety. mdpi.com

Further investigations of Ipomoea stans have yielded additional tetrasaccharide glycosides, such as stansins 1-5. researchgate.net These compounds are characterized by a tetrasaccharide unit linked to a fatty acid, with additional short-chain fatty acids ester-linked to the sugar units. cdnsciencepub.com For example, stansinic acid I is a tetrasaccharide core bonded to a jalapinolic acid and acylated by 2-methylbutanoyl and 3-hydroxy-2-methylbutanoyl units. nih.gov

Some of these glycosides from Ipomoea stans have demonstrated biological activity. Preliminary studies have shown that a fraction containing these tetrasaccharide glycosides exhibits cytotoxicity towards certain human tumor cell lines and possesses specific antibiotic activity. researchgate.net

Table 1: Tetrasaccharide Glycosides from Ipomoea stans

| Compound Name | Oligosaccharide Core | Aglycone Moiety | Reference |

|---|---|---|---|

| Stansin 6 | 11-O-β-D-quinovopyranosyl-(1 → 4)-O-α-L-rhamnopyranosyl-(1 → 2)-O-β-D-glucopyranosyl-(1 → 2)-O-β-D-quinopyranoside | Macrocyclic | mdpi.com |

| Stansinic Acid I | 11-O-β-D-quinovopyranosyl-(1 → 4)-O-α-L-rhamnopyranosyl-(1 → 2)-O-β-D-glucopyranosyl-(1 → 2)-O-β-D-quinopyranoside | Acyclic | mdpi.comnih.gov |

Alpha-Glucosides in Diverse Biochemical Processes

Alpha-glucosidases are enzymes that play a critical role in various biological processes by catalyzing the hydrolysis of glycosidic bonds in polysaccharides and glycoconjugates. mdpi.com These enzymes are essential for the final step in the digestion of starch and disaccharides in the small intestine. mdpi.com

Alpha-glucosidases are widely distributed in nature, found in microorganisms, plants, and animals. nih.govdergipark.org.tr They are classified based on their substrate specificity. nih.gov The inhibition of alpha-glucosidases is a therapeutic strategy for managing type 2 diabetes, as it can slow down the absorption of glucose and reduce postprandial hyperglycemia. mdpi.comresearchgate.net Consequently, there is significant interest in identifying alpha-glucosidase inhibitors from natural sources, including plants. mdpi.com

Heparin-Derived Tetrasaccharides and Protein Ligand Interactions

Heparin, a highly sulfated glycosaminoglycan, can be broken down into smaller oligosaccharide fragments, including tetrasaccharides. These heparin-derived tetrasaccharides have been shown to interact with a variety of proteins and modulate their function.

One area of significant research is the interaction of heparin-derived tetrasaccharides with selectins. ashpublications.orgnih.gov These interactions can inhibit the function of L- and P-selectin, thereby reducing inflammation. ashpublications.orgnih.gov For instance, a heparin-derived tetrasaccharide mixture was found to inhibit L- and P-selectin binding in vitro and reduce neutrophil influx in a mouse model of acute inflammation. nih.gov A specific hexasulfated tetrasaccharide was identified as a particularly potent inhibitor of L- and P-selectin. nih.gov

Heparin-derived tetrasaccharides also bind to other proteins, such as antithrombin and cobra cardiotoxins. nih.govnih.gov The binding of a synthetic tetrasaccharide to antithrombin has been studied using NMR spectroscopy, revealing conformational changes in the tetrasaccharide upon binding. nih.gov In the case of cobra cardiotoxins, NMR studies have shown that diverse ligands, including a heparin-derived tetrasaccharide, can bind to a single site on the protein with flexible side chain interactions. nih.gov Furthermore, the interaction of heparin tetrasaccharides with human annexin (B1180172) A2 has been characterized, revealing a novel calcium-binding site that forms upon heparin binding. rcsb.org

More recently, the binding of heparin tetrasaccharides to the amyloid-beta peptide, which is implicated in Alzheimer's disease, has been investigated. frontiersin.org These studies aim to elucidate the structural determinants of this interaction, which could inform the development of therapeutic strategies. frontiersin.org

Hyaluronic Acid Tetrasaccharide in Inflammation

Hyaluronic acid (HA), a major component of the extracellular matrix, has a dual role in inflammation that is dependent on its molecular weight. nih.govresearchgate.net While high-molecular-weight HA is generally anti-inflammatory, low-molecular-weight HA fragments can be pro-inflammatory. taylorandfrancis.com

Studies have shown that HA tetrasaccharide is the minimum-sized fragment capable of enhancing inflammation. nih.govresearchgate.net This pro-inflammatory effect is mediated, at least in part, through Toll-like receptors (TLRs), such as TLR4. researchgate.net

However, recent research suggests a more complex role for ultra-low-molecular-weight HA, such as the hyaluronan tetrasaccharide (HA4). One study found that HA4 can partially suppress the differentiation of pro-inflammatory M1 macrophages and reduce the expression of inflammatory cytokines like IL-6. researchgate.net In this context, HA4 was also shown to help restore collagen fiber formation by modulating the activity of dermal fibroblasts. researchgate.net These findings suggest that HA4 may have potential in mitigating inflammation-induced collagen degradation. researchgate.net Another study indicated that HA4 does not trigger inflammatory signaling in keratinocytes and may even have anti-inflammatory effects through TLR4. The precise effects of HA tetrasaccharides in inflammation appear to be cell-type specific and dependent on the particular biological context.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sialyl-LewisX (sLeX) |

| Chitin oligosaccharides |

| Stansin 6 |

| Stansinic Acid I |

| Stansins 1-5 |

| Heparin |

| Hyaluronic Acid (HA) |

| Hyaluronan tetrasaccharide (HA4) |

| Jalapinolic acid |

| 2-methylbutanoic acid |

| 3-hydroxy-2-methylbutanoic acid |

| Antithrombin |

| Cobra cardiotoxins |

| Annexin A2 |

| Amyloid-beta peptide |

Computational Approaches in Alpha Tetrasaccharide Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and, in particular, molecular dynamics (MD) simulations, allow researchers to visualize and analyze the time-dependent behavior of alpha-tetrasaccharides, both in isolation and in complex with other molecules such as enzymes.

MD simulations are instrumental in elucidating the intricate interactions between alpha-tetrasaccharides and the enzymes that process them. By simulating the enzyme-substrate complex, researchers can map the binding modes of the tetrasaccharide within the enzyme's active site and identify key amino acid residues involved in catalysis.

For instance, studies on heparinase II, a bacterial enzyme that degrades heparan sulfate (B86663), have utilized MD simulations to understand its catalytic mechanism. Simulations of the enzyme in complex with a tetrasaccharide substrate revealed the crucial roles of specific residues like His202, Tyr257, and His406 in catalysis. nih.gov Similarly, research on cellulase (B1617823) Cel6A from Thermobifida fusca involved MD simulations to model the enzyme bound to a tetrasaccharide substrate. oup.com These simulations suggested that a significant conformational change in the protein is necessary for substrate binding, highlighting the dynamic nature of enzyme-catalyst interactions. oup.com

Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations have been employed to study the distortion of a tetrasaccharide substrate upon binding to 1,3-1,4-β-glucanase. acs.org These simulations demonstrated that the sugar ring at the cleavage site adopts a distorted conformation, which is crucial for the enzymatic reaction to proceed. acs.org Such computational approaches provide a detailed picture of the catalytic cycle, including the formation of transition states and the role of individual residues, which can be validated through mutagenesis experiments. nih.govoup.com The insights gained are critical for understanding enzyme specificity and for the rational design of enzyme inhibitors or engineered enzymes with novel activities.

Table 1: Key Amino Acid Residues in Enzyme-Tetrasaccharide Interactions Identified Through Molecular Modeling

| Enzyme | Tetrasaccharide Substrate/Analogue | Key Interacting Residues | Computational Method | Finding |

|---|---|---|---|---|

| Heparinase II | Heparin/Heparan Sulfate Tetrasaccharide | His202, Tyr257, His406 | MD Simulation | These residues are key components of the catalytic center, acting as a Brønsted base and acid. nih.gov |

| Cellulase Cel6A (E2) | Cello-tetrasaccharide | Asp79, Tyr73, Asp117 | MD Simulation | Asp79 is implicated in a conformational shift upon substrate binding; Tyr73 and Asp117 are part of the catalytic machinery. oup.com |

| N-deacetylase N-sulfotransferase 1 (Ndst1) | α-GlcN-(1→4)-GlcA | Lys614, His716, Lys833 | MD Simulation & Docking | Residues are critical for substrate binding and catalysis, with His716 proposed to act as a base catalyst. nih.gov |

| GH145 α-L-rhamnosidase | L-Rha-α1,4–D-GlcA containing tetrasaccharide | His48 | X-ray Crystallography & Mutagenesis | A single histidine residue functions as the primary catalytic amino acid, which is unusual for glycoside hydrolases. pnas.org |

Alpha-tetrasaccharides are not static molecules but exist as an ensemble of conformations in solution. MD simulations are a powerful tool to explore these conformational landscapes and understand the flexibility of the glycosidic linkages that connect the monosaccharide units.

A study on the human milk oligosaccharide lacto-N-neotetraose, β-D-Galp-(1 → 4)-β-D-GlcpNAc−(1 → 3)-β-D-Galp-(1 → 4)-D-Glcp, combined MD simulations with NMR spectroscopy to analyze its conformational preferences. acs.orgnih.gov The simulations, using the CHARMM force field, revealed significant flexibility around the β-(1→3) linkage, with two major conformational states being populated. acs.org This finding was in excellent agreement with experimental data from NMR, validating the computational model. acs.orgnih.gov

Similarly, MD simulations of hyaluronan tetrasaccharides have shown that these molecules exhibit discrete internal motions, rapidly moving between low-energy conformations on a nanosecond timescale. oup.com These dynamics are influenced by the formation and breaking of intramolecular hydrogen bonds, which are in constant competition with interactions with the surrounding water molecules. oup.com The concept of a free-energy landscape is often used to represent the conformational space available to the molecule, where the probability of finding the tetrasaccharide in a particular conformation is related to its free energy. acs.orgnih.gov These landscapes can be constructed from extensive simulations and provide a comprehensive view of the molecule's structural dynamics. acs.orgnih.gov

Table 2: Conformational Dynamics of Tetrasaccharides Studied by Molecular Dynamics

| Tetrasaccharide | Key Linkage(s) Studied | Simulation Details | Key Findings |

|---|---|---|---|

| Lacto-N-neotetraose | β-(1→3) | 4-ns MD simulation with explicit water (PARM22/SU01 force field) | The ψ glycosidic torsion angle of the (1→3)-linkage populates two main conformational states (ψ+ > 0° and ψ- < 0°). acs.org |

| Hyaluronan Tetrasaccharides | All linkages | MD simulations with new hydrogen-bonding analysis tools | Molecules exist in a dynamic equilibrium of conformations stabilized by transient intramolecular hydrogen bonds. oup.com |

| Heparin Tetrasaccharide | All linkages | DFT calculations and NMR | The 3D structure is shaped by a complex network of hydrogen bonds and ionic interactions. The IdoA2S residue exists in a conformational equilibrium. mdpi.com |

| α-2,8-linked Tetra-sialic acid | α-(2→8) | MD with enhanced sampling (LEUS) | The tetrasaccharide adopts a variety of conformations, with the study aiming to resolve conflicting structural data from different experiments. researchgate.net |

The synthesis of alpha-tetrasaccharides with specific linkages is a significant challenge in carbohydrate chemistry. Computational methods are increasingly being used to predict and understand the factors that control the stereoselectivity (the formation of an α or β linkage) of glycosylation reactions.

Molecular mechanics approaches have been used to investigate how substituents on the sugar rings influence the stereochemical outcome. rsc.org For example, the α-stereoselectivity of glycosylation by certain fucosyl donors was correlated with the calculated stabilization energies of the intermediate oxocarbenium ions. rsc.org The presence of a participating group, such as an acyl group, can stabilize the cation in a way that favors attack from one face, leading to a specific stereoisomer. rsc.org

More advanced approaches combine quantum mechanics with machine learning to create models that can predict the stereoselectivity of glycosylation reactions with high accuracy. mpg.dersc.org These models are trained on datasets of reactions with known outcomes and use descriptors calculated from quantum mechanics to quantify the steric and electronic properties of the reactants, catalysts, and solvents. mpg.de While often applied to a broad range of glycosylations, the principles are directly applicable to the synthesis of complex alpha-tetrasaccharides, offering a powerful tool for planning synthetic routes and minimizing trial-and-error experimentation.

Conformational Preferences and Dynamics of Tetrasaccharides

Quantum Chemical Methods

Quantum chemical methods, which are based on the fundamental principles of quantum mechanics, provide a high level of theory for studying the electronic structure, geometry, and reactivity of molecules.

Density Functional Theory (DFT) has become a widely used method for studying carbohydrates due to its favorable balance of accuracy and computational cost. DFT calculations can accurately predict the three-dimensional structures of alpha-tetrasaccharides, including subtle details of bond lengths, bond angles, and torsional angles. mdpi.com

A key application of DFT in carbohydrate research is the calculation of NMR parameters, such as chemical shifts and spin-spin coupling constants. mdpi.comrsc.orgacs.org These parameters are highly sensitive to the molecule's conformation. By comparing DFT-calculated NMR parameters with experimentally measured values, researchers can validate or refine the 3D structural models of alpha-tetrasaccharides in solution. For example, a detailed DFT analysis of a heparin tetrasaccharide provided insights into its hydrogen-bonding network and the conformational equilibrium of its iduronic acid residue. mdpi.com The calculated proton-proton coupling constants showed excellent agreement with experimental data when a specific ratio of conformers was assumed, lending strong support to the proposed structural model. mdpi.com

While DFT provides high accuracy, its computational cost can be prohibitive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a faster, classical-mechanics-based alternative that is well-suited for exploring the conformational landscape and reactivity of large molecules like alpha-tetrasaccharides.

MM force fields (e.g., CHARMM, AMBER, MM3) are collections of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. acs.orgresearchgate.netacs.org These force fields are extensively used in the MD simulations discussed in section 5.1.2 to study the conformational preferences and dynamics of tetrasaccharides. acs.org

In the context of reactivity, MM can be used to model the transition states of reactions and calculate the activation energies for different reaction pathways. As mentioned in section 5.1.3, MM calculations have been successfully applied to understand the stereoselectivity of glycosylation reactions by evaluating the stability of reaction intermediates. rsc.org By calculating the stabilization energy provided by neighboring participating groups, it is possible to rationalize why one stereoisomer is formed preferentially over another, providing a powerful predictive tool for synthetic carbohydrate chemistry. rsc.org

Density Functional Theory (DFT) for Structure and Coupling Constants

In Silico Techniques for Carbohydrate Recognition

Computational methods are indispensable for deciphering the complex and often transient interactions between carbohydrates and proteins. The inherent flexibility of oligosaccharides like alpha-tetrasaccharides and the shallow, broad nature of carbohydrate-binding sites on proteins present significant challenges for experimental structural determination alone. nih.govcurtin.edu.au In silico techniques provide powerful tools to model these interactions, predict binding modes, and rationalize specificity, thereby guiding further experimental work.

Homology Modeling for Lectin Structures

Understanding how a lectin recognizes a specific carbohydrate requires a high-resolution three-dimensional (3D) structure of the protein. While X-ray crystallography and NMR spectroscopy are the gold standards for structure determination, it is not always feasible to obtain experimental structures for every lectin of interest. Homology or comparative modeling provides a robust computational alternative to generate reliable 3D models when an experimental structure is unavailable. onljvetres.comnih.gov

The process relies on the principle that proteins with similar amino acid sequences adopt similar 3D folds. The modeling procedure begins by identifying a known experimental protein structure (the "template") that has a sufficiently high sequence identity to the target lectin sequence (typically >30%). nih.govthaiscience.info Web-based servers and automated software like SWISS-MODEL and Geno3D are commonly used to build the model of the target protein based on the template's backbone structure. onljvetres.comnih.govresearchgate.net The quality and stereochemical soundness of the resulting model are then rigorously evaluated using tools like Ramachandran plot analysis. thaiscience.info

This approach has been successfully applied to numerous plant and animal lectins to study their structure-function relationships. onljvetres.comnih.gov For instance, models of legume lectins have been built to understand the hypervariability in the loops that form the carbohydrate-binding site, which is responsible for their diverse specificities for sugars like glucose, mannose, and galactose. onljvetres.comresearchgate.net Once a high-quality model of the lectin is generated, it can serve as the starting point for further computational investigations, such as molecular docking, to predict how it interacts with specific carbohydrate ligands like alpha-tetrasaccharides. nih.govoup.com

| Aspect of Homology Modeling | Description | Key Findings/Applications | References |

| Principle | Building a 3D protein model using a known experimental structure of a homologous protein (template). | Essential for structural studies when experimental structures are unavailable. | onljvetres.comoup.com |

| Requirement | A template structure with significant sequence identity (e.g., >30-45%) to the target protein. | Enables modeling of a wide range of lectins, including those from legumes and animals. | nih.govthaiscience.infooup.com |

| Process | Sequence alignment, model building (e.g., using SWISS-MODEL), and model quality validation (e.g., Ramachandran plot). | Allows for the creation of structurally sound models for functional analysis. | thaiscience.inforesearchgate.net |

| Application | Generating lectin structures to study carbohydrate-binding sites and predict ligand interactions. | Used to model Tepary bean lectins and identify key residues in the binding pocket. researchgate.net | nih.govresearchgate.net |

Molecular Docking for Carbohydrate-Lectin Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as a tetrasaccharide) when it interacts with a target protein. sci-hub.se This method computationally samples numerous possible conformations of the carbohydrate within the lectin's binding site and scores them based on factors like electrostatic and van der Waals interactions. nih.govresearchgate.net It is a vital tool for unraveling the structural basis of lectin-carbohydrate recognition. oup.com